molecular formula C14H21BN2O3 B13925455 N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Cat. No.: B13925455
M. Wt: 276.14 g/mol
InChI Key: WRCAQVWBGKMUBA-UHFFFAOYSA-N
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Description

The compound N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a pyridine-based boronic ester derivative with a carboxamide substituent at position 2, a methyl group at position 6, and a pinacol boronate ester at position 4. This structure positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science . The N-methyl carboxamide group and the 6-methyl substituent likely enhance steric and electronic properties, influencing reactivity and solubility.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H21BN2O3/c1-9-10(7-8-11(17-9)12(18)16-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3,(H,16,18)

InChI Key

WRCAQVWBGKMUBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)NC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Palladium-Catalyzed Borylation

  • The key step in the preparation involves palladium-catalyzed borylation of the 5-bromo-substituted pyridine-2-carboxamide.
  • Typical catalysts include palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • The reaction is performed in the presence of a base such as potassium acetate or potassium carbonate.
  • Solvents used include 1,4-dioxane or tetrahydrofuran (THF).
  • The reaction proceeds under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100 °C) for several hours.

Table 1: Typical Borylation Reaction Conditions

Parameter Typical Value/Range
Catalyst Pd(dppf)Cl2, Pd(PPh3)4
Boron Source 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane)
Base Potassium acetate or potassium carbonate
Solvent 1,4-Dioxane or THF
Temperature 80-100 °C
Reaction Time 6-12 hours
Atmosphere Argon or nitrogen

Amide Formation

  • The carboxamide group at the 2-position is typically introduced by amidation of the corresponding 2-pyridinecarboxylic acid or ester.
  • Amidation reagents include propylphosphonic anhydride (T3P) or coupling agents such as HATU or EDCI in the presence of amines.
  • Reaction solvents include ethyl acetate or dimethylformamide (DMF).
  • Reaction temperatures vary from ambient to reflux conditions depending on reagents.

Alternative Synthetic Routes

  • Some synthetic routes involve initial Suzuki cross-coupling between 6-bromopyridine-2-amine derivatives and boronic acid pinacol esters, followed by amide coupling to introduce the carboxamide group.
  • Protection and deprotection strategies may be employed to safeguard amine groups during borylation or coupling steps.

Research Findings and Optimization

  • Studies have shown that the presence of methyl substituents at the 2- and 6-positions of the pyridine ring can influence the oxidative addition step in palladium catalysis, improving yields and selectivity.
  • The use of triethylamine as a base in amide coupling enhances reaction efficiency.
  • Purification is commonly achieved by silica gel column chromatography or recrystallization.
  • The final product purity is typically above 95%, with yields ranging from 50% to 75% for the borylation step and 70% to 90% for amide formation.

Representative Synthetic Scheme

Scheme 1: Preparation of this compound

  • Starting Material: 6-Bromo-2,6-dimethylpyridine-2-carboxylic acid (or ester)
  • Step 1: Amidation with ammonia or amine using T3P or HATU to form the carboxamide.
  • Step 2: Palladium-catalyzed borylation with pinacolborane in the presence of base and Pd catalyst.
  • Step 3: Purification by column chromatography.

Analytical Data and Characterization

  • The boronate ester moiety exhibits characteristic ^1H NMR signals for the pinacol methyl groups at approximately 1.2 ppm.
  • ^13C NMR shows signals for the boronate carbons around 83-84 ppm.
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks corresponding to the molecular formula C13H19BNO3.
  • Elemental analysis matches calculated values for carbon, hydrogen, nitrogen, and boron content.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Amidation 2,6-Dimethylpyridine-2-carboxylic acid + Ammonia + T3P, EtOAc, rt 70-90 Efficient amidation with T3P
Borylation Pd(dppf)Cl2, pinacolborane, KOAc, 1,4-dioxane, 90 °C, 8 h 50-75 Selective borylation at 5-position
Purification Silica gel chromatography - Achieves >95% purity

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties
Target compound : N,6-Dimethyl-5-(pinacol boronate)pyridine-2-carboxamide N-Me (carboxamide), 6-Me (pyridine), 5-boronate C₁₅H₂₂BN₂O₃ 292.16 Not explicitly provided Hypothesized higher lipophilicity due to dual methyl groups.
N-Methyl-5-(pinacol boronate)picolinamide N-Me (carboxamide), 5-boronate C₁₃H₁₉BN₂O₃ 276.12 1006876-28-3 Melting point: 52–54°C; used in cross-coupling reactions .
N,N-Dimethyl-5-(pinacol boronate)picolinamide N,N-diMe (carboxamide), 5-boronate C₁₄H₂₁BN₂O₃ 290.17 1006876-27-2 Purity: 95%; tertiary amide enhances metabolic stability .
N-Ethyl-5-(pinacol boronate)pyridine-2-carboxamide N-Et (carboxamide), 5-boronate C₁₄H₂₁BN₂O₃ 290.17 1006876-28-3 Similar MP (52–54°C); ethyl group increases steric bulk .
N,3-Dimethyl-5-(pinacol boronate)pyridin-2-amine N-Me (amine), 3-Me (pyridine), 5-boronate C₁₃H₂₁BN₂O₂ 248.14 1111637-92-3 Amine substituent alters electronic profile; potential for hydrogen bonding.

Spectral and Analytical Data

  • NMR Spectroscopy : and report characteristic signals for pinacol boronate esters (e.g., δ 1.2–1.4 ppm for pinacol methyl groups) and pyridine protons (δ 7.2–8.5 ppm). The target compound’s 6-methyl group would appear as a singlet near δ 2.5 ppm .
  • HRMS : Analogs like N-ethyl-5-(pinacol boronate)pyridine-2-carboxamide show [M + Na]⁺ peaks at m/z 361.2524, consistent with C₁₄H₂₁BN₂O₃ .

Key Differentiators of the Target Compound

  • Lipophilicity : Dual methylation (N and 6 positions) likely increases logP values, improving membrane permeability in drug design contexts .
  • Stability : Secondary amides (vs. tertiary in N,N-dimethyl analogs) may reduce metabolic degradation, extending half-life in biological systems .

Biological Activity

N,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and safety profiles based on diverse research findings.

The compound's chemical formula is C13H22BN3O3C_{13}H_{22}BN_3O_3, with a molecular weight of 279.143 g/mol. It exhibits properties typical of boron-containing compounds, which are often used in medicinal chemistry due to their unique reactivity and ability to form stable complexes.

Biological Activity Overview

Research indicates that compounds with similar structures have shown promise in various therapeutic areas including:

  • Anticancer Activity : Some derivatives exhibit significant cytotoxic effects against cancer cell lines.
  • Antiviral Properties : Certain pyridine-based compounds have demonstrated efficacy against viral infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes associated with disease processes.

Anticancer Activity

A study highlighted the anticancer potential of related pyridine derivatives. For instance, a compound structurally similar to this compound showed an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. This suggests a potent inhibitory effect on cell proliferation while exhibiting a significantly lesser effect on non-cancerous cells like MCF10A, indicating a favorable therapeutic window for targeting cancer cells .

Antiviral Activity

In the context of antiviral research, pyrimidine-based compounds have been shown to possess strong antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza virus. For example, one derivative demonstrated a viral load reduction exceeding two logs in infected mouse models . This highlights the potential for this compound in treating viral infections.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several studies suggest that:

  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : They have been observed to activate apoptotic pathways in cancer cells.
  • Enzyme Interaction : Some derivatives inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .

Safety and Toxicity

Safety profiles are critical for any therapeutic agent. Preliminary studies indicate that certain derivatives exhibit low toxicity levels when administered orally in animal models. For instance, a related compound showed no significant toxicity at doses up to 40 mg/kg in healthy mice over a three-day period . This suggests that this compound may have a favorable safety profile.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 ValueModel UsedReference
AnticancerSimilar Pyridine0.126 µMMDA-MB-231 TNBC Cell Line
AntiviralPyrimidine Derivative> 10 µM (hERG)Influenza Virus Models
Enzyme InhibitionMMP InhibitorsVariableIn Vitro Studies
Safety ProfileRelated CompoundNo toxicity (40 mg/kg)Healthy Mice

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